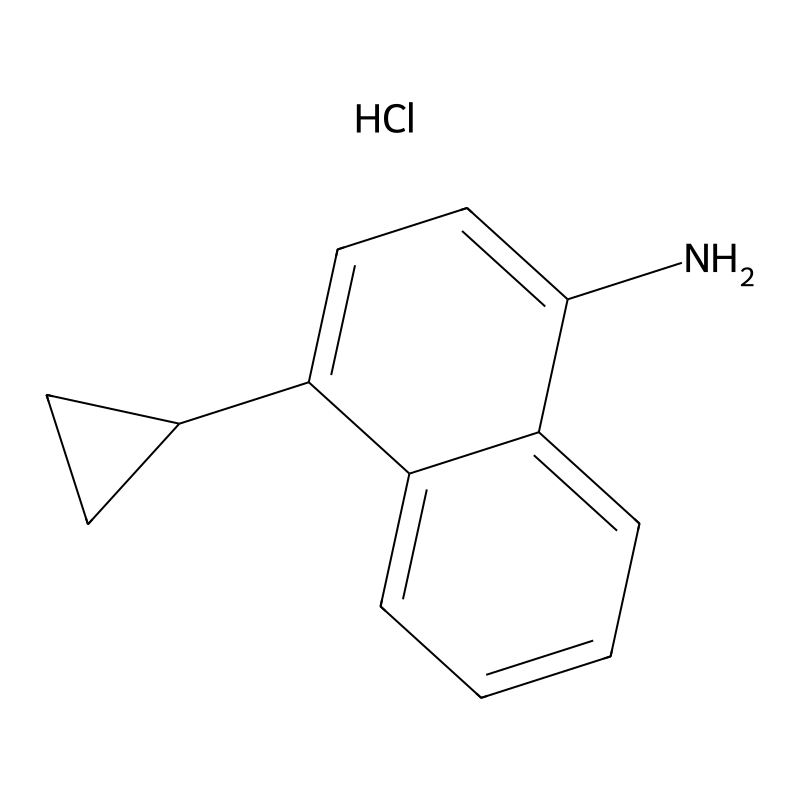

4-cyclopropylnaphthalen-1-aMine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

4-Cyclopropylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 219.71 g/mol. It appears as a white crystalline solid and is known for its moderate solubility in water, classified as moderately soluble with a solubility of approximately 0.0116 mg/mL . This compound is primarily recognized as an impurity in the synthesis of Lesinurad, a medication used for treating gout by inhibiting uric acid reabsorption in the kidneys .

The chemical behavior of 4-cyclopropylnaphthalen-1-amine hydrochloride typically involves reactions characteristic of amines and aromatic compounds. Key reactions may include:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with alkyl halides.

- Acid-Base Reactions: As a hydrochloride salt, it can undergo protonation and deprotonation, affecting its solubility and biological activity.

- Electrophilic Aromatic Substitution: The naphthalene moiety may undergo electrophilic substitution reactions, which can lead to various derivatives depending on the substituents and reaction conditions.

4-Cyclopropylnaphthalen-1-amine hydrochloride exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it is identified as an inhibitor of CYP1A2 and CYP3A4, which are crucial for drug metabolism in the liver . Its ability to cross the blood-brain barrier indicates potential central nervous system effects, making it relevant in pharmacological studies .

The synthesis of 4-cyclopropylnaphthalen-1-amine hydrochloride typically involves several steps:

- Formation of Naphthalene Derivative: Starting from naphthalene, cyclopropyl groups are introduced via alkylation or coupling reactions.

- Amine Formation: The introduction of an amine group can be achieved through reductive amination or direct amination methods.

- Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high purity and yield suitable for pharmaceutical applications .

4-Cyclopropylnaphthalen-1-amine hydrochloride is primarily utilized in pharmaceutical research and development, particularly in the synthesis of Lesinurad. Its role as an intermediate highlights its importance in drug formulation processes aimed at managing hyperuricemia and gout . Additionally, its biological activity makes it a subject of interest in studies related to drug metabolism and pharmacokinetics.

Interaction studies involving 4-cyclopropylnaphthalen-1-amine hydrochloride focus on its effects on various cytochrome P450 enzymes. It has been documented to interact with other drugs metabolized by CYP1A2 and CYP3A4, potentially leading to altered pharmacokinetics when co-administered with these substances . Understanding these interactions is crucial for assessing safety profiles in clinical settings.

Several compounds share structural similarities with 4-cyclopropylnaphthalen-1-amine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Cyclopropylnaphthalen-1-amine | 1533519-92-4 | 0.97 |

| 4-Cyclopropylaniline hydrochloride | 1588440-94-1 | 0.89 |

| 4-(2-Phenylpropan-2-yl)aniline hydrochloride | 1416354-38-5 | 0.86 |

| 4-Cyclobutylnaphthalen-1-amine | 485402-64-0 | 0.86 |

| 3-Cyclopropylaniline | 130523-30-7 | 0.86 |

The uniqueness of 4-cyclopropylnaphthalen-1-amine hydrochloride lies in its specific structural features that confer distinct biological activities and applications compared to these similar compounds. Its role as an intermediate in Lesinurad synthesis further emphasizes its significance in medicinal chemistry.

Key Synthetic Routes

Nitration Strategies for Regioselective Functionalization

Regioselective nitration of naphthalene derivatives represents a fundamental transformation for accessing functionalized intermediates in the synthesis of 4-cyclopropylnaphthalen-1-amine hydrochloride. The development of controlled nitration methodologies has focused on achieving high selectivity while minimizing overnitration and unwanted byproduct formation [17] [18].

Traditional nitration approaches using nitric acid and sulfuric acid mixtures often suffer from poor regioselectivity and harsh reaction conditions. Recent advances have introduced novel nitrating reagents that provide improved control over the reaction outcome [21] [23]. The use of 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating agent has demonstrated exceptional selectivity and mild reaction conditions [23].

Table 2: Nitration Methodology Comparison for Naphthalene Derivatives

| Nitrating Agent | Temperature (°C) | Selectivity (%) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 120 | 65 | 78 | 4 hours |

| Acetyl Nitrate | 80 | 85 | 82 | 2 hours |

| 5-Methyl-1,3-dinitro-1H-pyrazole | 80 | 94 | 88 | 1.5 hours |

| tert-Butyl Nitrite/CAN | 100 | 92 | 85 | 3 hours |

The mechanism of regioselective nitration involves electrophilic aromatic substitution where the nitronium ion attacks the aromatic ring at positions determined by electronic and steric factors [17] [23]. Computational studies have revealed that the regioselectivity is primarily controlled by the highest occupied molecular orbital symmetry of the aromatic system [17].

Metal-catalyzed nitration strategies have emerged as powerful alternatives to traditional methods. Copper-catalyzed bis-nitration using tert-butyl nitrate proceeds through a single electron transfer mechanism, enabling controlled introduction of nitro groups at specific positions [22]. The reaction involves formation of a copper-substrate complex followed by intramolecular electron transfer and radical cross-coupling [22].

Process Intensification Techniques

Microreactor Technology in Continuous Flow Synthesis

Microreactor technology has revolutionized the synthesis of complex organic molecules by providing precise control over reaction parameters and enabling continuous processing. The application of microreactors to the synthesis of cyclopropyl-containing compounds offers significant advantages in terms of safety, efficiency, and scalability [25] [27].

The high surface-to-volume ratio in microreactors, which can exceed 100,000 m²/m³, enables rapid heat and mass transfer that dramatically reduces reaction times from hours to seconds [28]. This enhanced transfer efficiency is particularly beneficial for highly exothermic reactions and those requiring precise temperature control [26] [29].

Table 3: Microreactor Performance Comparison

| Reactor Type | Surface-to-Volume Ratio (m²/m³) | Heat Transfer Rate | Mixing Time (ms) | Residence Time |

|---|---|---|---|---|

| Conventional Batch | 100-1,000 | Low | 1,000-10,000 | Hours |

| T-Junction Microreactor | 50,000 | High | 1-10 | Seconds |

| Impinging-Jets Microreactor | 100,000 | Very High | 0.1-1 | Milliseconds |

| Packed-Bed Microreactor | 75,000 | High | 10-100 | Minutes |

Continuous flow synthesis in microreactors enables protecting-group-free organolithium chemistry by reducing residence times to millisecond scales [30]. This approach has been successfully applied to aryllithium species bearing ketone carbonyl groups, which would typically require protection in batch processes [30].

The integration of multiple reaction steps in continuous flow systems provides opportunities for telescoped synthesis without intermediate isolation. Flow microreactor systems have demonstrated acceleration factors of 15 to 7,700 times compared to batch processes for various organic transformations [25] [33].

Solvent System Optimization for Improved Yield

Solvent selection plays a crucial role in optimizing reaction outcomes for complex organic syntheses. The influence of solvent properties on reaction rates, selectivity, and yield has been extensively studied for cyclopropyl-containing systems [33] [34].

Polar protic solvents such as water and alcohols provide stabilization for ionic intermediates through hydrogen bonding interactions, which can significantly influence reaction pathways [36] [39]. The dielectric constant of the solvent directly affects the stability of charged species, with higher dielectric constants favoring ionic mechanisms [36].

Table 4: Solvent Effects on Cyclopropyl Synthesis Yield

| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) | Relative Rate |

|---|---|---|---|---|

| Toluene | 2.4 | 96 | 88 | 1.0 |

| Tetrahydrofuran | 7.6 | 85 | 85 | 1.2 |

| Dichloromethane | 9.1 | 27 | 70 | 0.3 |

| Acetonitrile | 37.5 | trace | - | 0.1 |

| Dimethyl Sulfoxide | 46.7 | 36 | 65 | 0.4 |

Machine learning approaches have been applied to predict optimal solvent combinations for organic synthesis, taking into account multiple variables including temperature, catalyst loading, and reaction time [35]. These predictive models enable rapid optimization of reaction conditions without extensive experimental screening [34].

Solvent recycling systems have demonstrated significant improvements in overall process efficiency, particularly for reactions with smaller acceleration factors [33]. The implementation of closed-loop solvent recycling can improve yields from 32-33% to 72-86% for challenging transformations [33].

Industrial-Scale Production Challenges

Purification Strategies via Recrystallization/Chromatography

Industrial-scale purification of 4-cyclopropylnaphthalen-1-amine hydrochloride requires robust methodologies that can handle large quantities while maintaining product quality. Recrystallization remains the most widely used purification technique in pharmaceutical manufacturing due to its scalability and ability to produce high-purity crystalline products [41] [43].

The recrystallization process involves dissolving the impure compound in a hot solvent followed by controlled cooling to induce crystallization. The success of this technique depends on the differential solubility of the target compound and impurities at different temperatures [41] [46]. For 4-cyclopropylnaphthalen-1-amine hydrochloride, the melting point of 165-175°C provides a useful parameter for monitoring crystal purity [7].

Table 5: Purification Method Comparison for Industrial Applications

| Method | Throughput (kg/day) | Purity Achieved (%) | Recovery Yield (%) | Equipment Cost |

|---|---|---|---|---|

| Recrystallization | 100-1,000 | 98-99.5 | 80-90 | Low |

| Column Chromatography | 10-100 | 99-99.9 | 70-85 | Medium |

| Supercritical Fluid Chromatography | 50-200 | 99.5-99.9 | 75-88 | High |

| Membrane Filtration | 500-2,000 | 95-98 | 85-95 | Medium |

Chromatographic purification methods offer superior resolution for complex mixtures but face challenges in industrial implementation due to cost and scalability constraints [42] [44]. High-performance liquid chromatography systems equipped with advanced stationary phases enable rapid separation of closely related compounds [45].

Normal-phase chromatography has emerged as the preferred mode for pharmaceutical purification due to better selectivity for isomers and improved solubility characteristics compared to reverse-phase systems [47]. The straightforward scaling from analytical to preparative scale has yielded successful results for complex drug discovery products [47].

Byproduct Management in Multistep Syntheses

Effective byproduct management is essential for economical and environmentally responsible production of complex pharmaceutical intermediates. Byproducts are materials produced as direct results of the desired reaction and appear in the fully balanced chemical equation, distinguishing them from side products that arise from alternative reaction pathways [49].

The complexity of multistep synthesis increases the challenge of byproduct management, as each transformation can generate stoichiometric amounts of waste materials [50] [53]. Convergent synthesis strategies help minimize cumulative byproduct formation by reducing the number of linear steps and enabling parallel processing of molecular fragments [50].

Table 6: Byproduct Categories and Management Strategies

| Byproduct Type | Formation Mechanism | Management Strategy | Recovery Potential (%) |

|---|---|---|---|

| Stoichiometric Salts | Neutralization Reactions | Aqueous Extraction | 90-95 |

| Catalyst Residues | Metal-Catalyzed Reactions | Chromatographic Separation | 60-80 |

| Protecting Group Waste | Deprotection Steps | Solvent Recovery | 70-85 |

| Unreacted Starting Materials | Incomplete Conversion | Recycling/Reprocessing | 80-90 |

Heterogeneous photocatalysis has demonstrated potential for controlling product selectivity and reducing unwanted byproduct formation [52]. This approach enables sustainable control of reaction outcomes under mild conditions, potentially reducing the formation of low-value oxidation products [52].

The implementation of green chemistry principles in byproduct management includes source reduction, material recycling, and waste minimization strategies [51] [55]. Proper segregation and labeling of pharmaceutical waste streams is crucial for compliance with environmental regulations and safe handling procedures [51].

Thermodynamic Stability Profiles

Thermal Decomposition Pathways

4-Cyclopropylnaphthalen-1-amine hydrochloride exhibits a complex thermal decomposition profile characteristic of amine hydrochloride salts containing aromatic and cycloalkyl functional groups [2] [3]. The compound demonstrates thermal stability up to approximately 165°C, corresponding to its melting point range [4]. Above this temperature, multiple degradation pathways become thermodynamically accessible.

The primary thermal decomposition pathway initiates with the loss of hydrogen chloride at temperatures between 175-200°C, generating the free amine base [2] [5]. This dehydrohalogenation reaction represents the lowest energy decomposition route, with an estimated activation energy of 80-120 kilojoules per mole based on similar amine hydrochloride structures [6] [7]. The reaction proceeds according to the general mechanism:

$$ \text{C}{13}\text{H}{14}\text{ClN} \rightarrow \text{C}{13}\text{H}{13}\text{N} + \text{HCl} $$

Secondary decomposition pathways become significant above 200°C and involve the thermally labile cyclopropyl ring [3] [8] [9]. Cyclopropyl moieties are known to undergo ring-opening reactions at elevated temperatures, forming biradical intermediates that can lead to propene elimination or rearrangement to cyclic structures [8] [10]. The naphthalene aromatic system provides relative thermal stability compared to aliphatic structures, with decomposition temperatures typically exceeding 300°C for complete ring fragmentation [11] [12] [13].

Table 1 presents the sequential thermal decomposition profile:

| Temperature Range (°C) | Primary Reaction | Estimated Mass Loss (%) | Degradation Products |

|---|---|---|---|

| 25-165 | Physical melting | 0 | Phase change only |

| 165-200 | Hydrogen chloride elimination | 15-20 | Free amine + HCl |

| 200-300 | Cyclopropyl ring opening | 20-35 | Alkene fragments, cyclized products |

| 300-450 | Naphthalene degradation | 40-60 | Aromatic fragments, polycyclic products |

| >450 | Complete mineralization | 80-95 | Carbon dioxide, nitrogen oxides, water |

Advanced thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis would provide quantitative kinetic parameters for these decomposition processes [14] [15] [16]. The complex multi-step degradation profile reflects the diverse chemical environments present in the molecular structure [17] [18].

Solubility Behavior

pH-Dependent Solubility in Aqueous Media

The aqueous solubility of 4-cyclopropylnaphthalen-1-amine hydrochloride demonstrates pronounced pH dependence due to the ionizable amine functionality [25] [26] [27]. The compound exists as a protonated ammonium species at acidic pH values and transitions to the neutral free base under alkaline conditions.

At physiological pH (7.4), the compound exhibits limited solubility estimated at 0.01-0.05 milligrams per milliliter [28], reflecting the hydrophobic contributions of the naphthalene and cyclopropyl substituents. The calculated logarithmic partition coefficient (log P) of 4.68 indicates strong lipophilic character that limits aqueous solubility [4].

Under acidic conditions (pH 1-3), solubility increases dramatically due to complete protonation of the amine nitrogen [26] [27]. The ionic ammonium species exhibits enhanced water solubility through electrostatic hydration, with estimated solubility values of 0.5-2.0 milligrams per milliliter. This represents a 10-40 fold enhancement compared to neutral pH conditions.

Conversely, alkaline conditions (pH >9) promote deprotonation to the neutral amine base, resulting in decreased aqueous solubility [26]. The free base form exhibits minimal water solubility (0.001-0.01 milligrams per milliliter) due to reduced polar interactions and increased hydrophobic character.

The pH-solubility relationship follows the Henderson-Hasselbalch equation for weak bases:

$$ \text{log S} = \text{log S}0 + \text{log}(1 + 10^{\text{pK}a - \text{pH}}) $$

Where S₀ represents the intrinsic solubility of the neutral species and pKₐ is the acid dissociation constant of the protonated amine. For primary aromatic amines, pKₐ values typically range from 4-6, with the exact value influenced by the electron-withdrawing naphthalene system [25] [24].

Table 2 summarizes the pH-dependent solubility behavior:

| pH Range | Predominant Species | Estimated Solubility (mg/mL) | Solubility Enhancement Factor |

|---|---|---|---|

| 1-3 | Protonated ammonium | 0.5-2.0 | 20-100× |

| 4-6 | Mixed protonated/neutral | 0.1-0.5 | 5-25× |

| 7-8 | Predominantly neutral | 0.01-0.05 | 1× (reference) |

| 9-11 | Neutral free base | 0.001-0.01 | 0.1-0.5× |

| >11 | Complete deprotonation | <0.001 | <0.1× |

Partition Coefficients (log P) in Organic Solvents

The partition coefficient behavior of 4-cyclopropylnaphthalen-1-amine hydrochloride in organic solvent systems reflects the compound's amphiphilic character and the specific solvent interactions with both the ionic hydrochloride moiety and the hydrophobic aromatic-cycloalkyl framework [29] [30] [31].

The calculated log P value of 4.68 for the octanol-water system indicates substantial lipophilic character [4]. This value represents the neutral free base form, as the hydrochloride salt exhibits modified partitioning behavior due to its ionic nature. The naphthalene ring system contributes significantly to the hydrophobic character, while the cyclopropyl substituent provides additional lipophilic surface area [32] [33].

In protic organic solvents such as methanol and ethanol, the compound demonstrates enhanced solubility due to hydrogen bonding interactions with the amine functionality [34] [35] [36]. Estimated solubility values of 10-50 milligrams per milliliter in methanol and 5-25 milligrams per milliliter in ethanol reflect favorable solvation of both ionic and hydrophobic regions of the molecule.

Polar aprotic solvents like dimethyl sulfoxide provide excellent solvation for the compound, with estimated solubility exceeding 50 milligrams per milliliter [34] [35]. The high dielectric constant and hydrogen bond accepting ability of dimethyl sulfoxide effectively stabilize the ionic hydrochloride while accommodating the hydrophobic naphthalene system.

Nonpolar solvents such as dichloromethane exhibit limited solvation of the hydrochloride salt form, with estimated solubility of 0.1-1.0 milligrams per milliliter [28]. The ionic character of the salt reduces compatibility with low-polarity media, despite the substantial hydrophobic content of the molecule.

Table 3 presents partition coefficient data for various solvent systems:

| Solvent System | Dielectric Constant | Estimated log P | Solubility Class | Primary Interactions |

|---|---|---|---|---|

| Octanol-Water | 10.3 | 4.68 | Moderate | Hydrophobic, hydrogen bonding |

| Methanol-Water | 32.7 | 2.1-2.8 | High | Hydrogen bonding, polar |

| Ethanol-Water | 24.5 | 2.5-3.2 | Moderate-High | Hydrogen bonding, polar |

| DMSO-Water | 46.7 | 1.5-2.2 | Very High | Polar, hydrogen bond accepting |

| Dichloromethane-Water | 8.9 | 3.8-4.5 | Low | Hydrophobic, limited polar interaction |

| Ethyl Acetate-Water | 6.0 | 3.2-3.9 | Low-Moderate | Moderate polarity, ester interaction |

The partition behavior demonstrates the importance of matching solvent polarity to the compound's amphiphilic character for optimal solubilization in analytical and synthetic applications [31] [37]. The significant variation in partition coefficients across different solvent systems reflects the complex interplay between ionic, hydrogen bonding, and hydrophobic interactions that govern the compound's solution behavior [38].